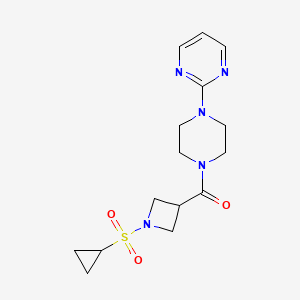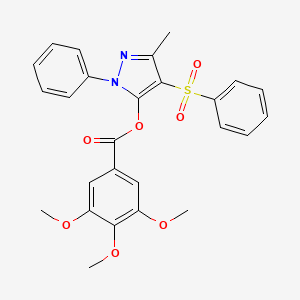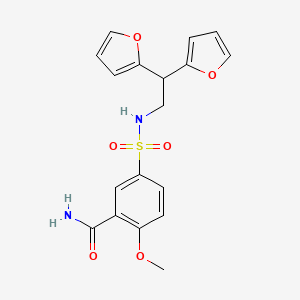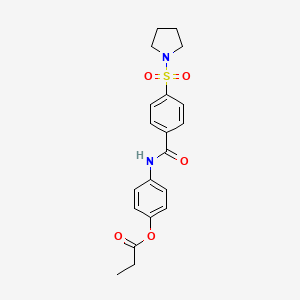![molecular formula C8H9LiN2O3 B2392471 Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1955506-51-0](/img/structure/B2392471.png)
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate, also known as LiTD or lithium thiophene-2-carboxylate, is a novel compound that has gained significant attention in the scientific community. LiTD is a lithium salt derivative of thiophene-2-carboxylic acid and has been synthesized by several methods.
作用機序
The mechanism of action of Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways and enzymes in the body. For example, this compound has been shown to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), which is involved in the pathogenesis of Alzheimer's disease and bipolar disorder. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in various diseases, including cancer.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in the body. In animal studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound also increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various cellular processes. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain and other organs.
実験室実験の利点と制限
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also water-soluble, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its low bioavailability and potential toxicity at high doses. Therefore, further studies are needed to optimize the dosage and administration of this compound for therapeutic applications.
将来の方向性
For research on Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate include investigating its effects on other signaling pathways and enzymes, optimizing its dosage and administration, and developing new formulations that improve its bioavailability. Additionally, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
合成法
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate can be synthesized by several methods, including the reaction of lithium hydroxide with thiophene-2-carboxylic acid, followed by the reaction with 2-methylcyclopropylhydrazine and oxalyl chloride. Another method involves the reaction of lithium hydroxide with 2-methylcyclopropylhydrazine and thiophene-2-carbonyl chloride, followed by the reaction with sodium methoxide and oxalic acid. Both methods yield this compound as a white crystalline powder.
科学的研究の応用
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are the main component of amyloid plaques in Alzheimer's disease. In bipolar disorder, this compound has been shown to reduce manic and depressive symptoms by modulating the activity of neurotransmitters. Additionally, this compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
lithium;2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Li/c1-4-2-5(4)8-9-6(13-10-8)3-7(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKUGVWOJQHFR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1CC1C2=NOC(=N2)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)




![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)

![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)

![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)
